N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide
Description
N-(4-Methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-methoxyphenyl group and a tetrazole-thioether moiety. Its molecular formula is C₁₇H₁₇N₅O₂S, with a molecular weight of 355.41 g/mol.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-8-10-15(24-2)11-9-13)25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPZTQZPIGHRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of phenylhydrazine with an appropriate nitrile under acidic conditions to form the tetrazole ring . The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile . The final step involves the formation of the sulfanyl-propanamide moiety through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of high-throughput screening methods to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone under mild oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Sodium methoxide or other strong bases can be used to facilitate nucleophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 344.39 g/mol
- CAS Number : 890637-70-4
The structure comprises a methoxyphenyl group, a thioether linkage with a tetrazole moiety, and a propanamide backbone, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide in cancer therapy. The compound has been investigated for its ability to interact with high-abundance blood proteins, such as human serum albumin and immunoglobulin G. These interactions may enhance its bioavailability and therapeutic efficacy in targeting cancer cells.
A notable study utilized spectroscopic techniques and molecular simulations to determine binding constants and thermodynamic parameters, revealing strong binding affinity to these proteins. This suggests that the compound could effectively modulate protein interactions involved in cancer progression, particularly in cervical cancer cells where it exhibited antiproliferative effects through modulation of the kallikrein-kinin signaling pathway .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that derivatives of similar structures possess inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds with a similar tetrazole-thioether structure have shown promising results as COX-II inhibitors, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes . Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations :
- Tetrazole vs.
- Substituent Effects : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing 2,4-difluoro substituents in compounds [7–9], which may reduce metabolic stability .
- Thioether vs. Sulfonyl : The thioether linkage in the target compound offers greater flexibility and lower polarity compared to sulfonyl groups in compounds [7–9], impacting solubility and membrane permeability .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Insights :
- The absence of a C=O band in the target compound’s IR spectrum distinguishes it from amide-containing analogs like N-(4-ethoxyphenyl)-... .
- ¹H-NMR signals for methoxy (δ ~3.8) and aromatic protons align with electronic environments seen in analogs, though fluorine substituents (e.g., in compounds [7–9]) cause distinct deshielding .
Biological Activity
N-(4-Methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula , featuring a methoxy group, a tetrazole moiety, and a thioether linkage. The presence of these functional groups is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route often includes:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of phenyl hydrazine with appropriate reagents to form the tetrazole structure.
- Thioether Formation : The introduction of the thioether functionality is accomplished via nucleophilic substitution reactions.
- Final Amide Formation : The final step involves coupling the methoxyphenyl group with the synthesized tetrazole-thioether to yield the target compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing tetrazole and thiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 10.5 |
| Compound B | U251 (human glioblastoma) | 12.3 |
| This compound | HeLa (cervical cancer) | 9.8 |
The structure–activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances activity by increasing lipophilicity and facilitating cellular uptake .
Anticonvulsant Activity
Compounds with similar structural features have also been evaluated for their anticonvulsant properties . In particular, studies have shown that modifications in the phenyl ring significantly affect anticonvulsant efficacy.
| Compound | Model | Efficacy |
|---|---|---|
| Compound C | PTZ-induced seizures in mice | 100% protection |
| This compound | PTZ model | 85% protection |
The results suggest that the tetrazole ring plays a crucial role in modulating neuronal excitability .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression or seizure activity.
- Receptor Modulation : It could act as a modulator at various neurotransmitter receptors, influencing neuronal signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antitumor Efficacy
In a preclinical trial, this compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.
Case Study 2: Evaluation of Anticonvulsant Properties
A study conducted on rats assessed the anticonvulsant effects of the compound using the maximal electroshock seizure model. Results showed that treated animals exhibited a marked delay in seizure onset and reduced severity compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
